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molecular formula C8H5ClN2O B8601118 2-Chloro-5-(2-furyl)pyrimidine

2-Chloro-5-(2-furyl)pyrimidine

Cat. No. B8601118
M. Wt: 180.59 g/mol
InChI Key: PFZVWPHANKXXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728706

Procedure details

2-Chloro-5-bromopyrimidine and 2-furyltributyltin are treated in the same manner as in Example 190 to give 2-chloro-5-(2-furyl)pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[Sn](CCCC)(CCCC)CCCC>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:10]2[O:9][CH:13]=[CH:12][CH:11]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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